Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C17H28N2O2S, and it has a molecular weight of 324.48 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Carbamic acid, dimethyl-, 3-(2-(bis(1-methylethyl)amino)ethoxy)-4-(1,1-dimethylethyl)phenyl ester, monohydrochloride include:
- Carbamic acid, N-[2-[bis(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, dimethyl-, 3-[[2-[bis(1-methylethyl)amino]ethyl]thio]phenyl ester
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
118116-07-7 |
---|---|
Molekularformel |
C21H37ClN2O3 |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
[4-tert-butyl-3-[2-[di(propan-2-yl)amino]ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-15(2)23(16(3)4)12-13-25-19-14-17(26-20(24)22(8)9)10-11-18(19)21(5,6)7;/h10-11,14-16H,12-13H2,1-9H3;1H |
InChI-Schlüssel |
NWERCNPBHFMOPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.